molecular formula C13H14O4S B13356361 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid

6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid

Cat. No.: B13356361
M. Wt: 266.31 g/mol
InChI Key: RLIKMCITHLGOOK-UHFFFAOYSA-N
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Description

6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid is a chemical compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a hexynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with appropriate reagents to introduce the hexynoic acid moiety. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the alkyne moiety. This can lead to selective binding to enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

6-(4-methylsulfonylphenyl)hex-5-ynoic acid

InChI

InChI=1S/C13H14O4S/c1-18(16,17)12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2,4,6H2,1H3,(H,14,15)

InChI Key

RLIKMCITHLGOOK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C#CCCCC(=O)O

Origin of Product

United States

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